molecular formula C12H17NS B8737447 2-[(phenylsulfanyl)methyl]piperidine

2-[(phenylsulfanyl)methyl]piperidine

Cat. No.: B8737447
M. Wt: 207.34 g/mol
InChI Key: NUZVSWGFCLEVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Phenylsulfanyl)methyl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenylsulfanyl group attached to the piperidine ring via a methylene bridge. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with a phenylsulfanyl-containing reagent. One common method is the nucleophilic substitution reaction where piperidine reacts with benzyl chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions and the use of catalysts to enhance yield and efficiency. Methods such as hydrogenation, cyclization, and amination are commonly employed in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[(Phenylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Phenylsulfanyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfanyl)methyl]piperidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurological functions . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Phenylsulfanyl)methyl]piperidine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design and other applications .

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)piperidine

InChI

InChI=1S/C12H17NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-3,7-8,11,13H,4-6,9-10H2

InChI Key

NUZVSWGFCLEVIL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CSC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Phenylthiomethyl)piperidine was prepared from 2-(hydroxymethyl)piperidine by the method described by Kotsuki et al., Tetrahedron Letters, 1991, 32, 4155-4158; otherwise the synthesis proceeded as described in Example 16. 1-Amino-2-(phenylthiomethyl)piperidine (1.4 g, 6.5 mmol) was reacted with 9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine (2.0 g, 3.25 mmol), followed by debenzoylation of the purified product using methanolic ammonia. This provided the title 2-chloro-N-[2-(phenylthiomethyl)-1-piperidinyl]adenosine (0.17 g, 10%) as a foam (a mixture of diastereoisomers); 1H NMR (DMSO-d6) δ3.51-3.59 (1H, m, H-5'a), 3.62-3.70 (1H, m, H-5'b), 3.95 (1H, q, H-4'), 4.13 (1H, q, H-3'), 4.47-4.56 (1H, m, H-2'), 5.06 (1H, t, 5'-OH), 5.22, 5.50 (2H, 2d, 2 '- and 3'-OH), 5.82-5.87 (1H, 2d, H-1'), 7.16-7.54 (5H, 2m, Ar-H), 8.41, 8.46 (1H, 2s, H-8), 9.40 (1H, s, N-H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Amino-2-(phenylthiomethyl)piperidine
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
9-(2',3',5'tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloro-9H-purine
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.